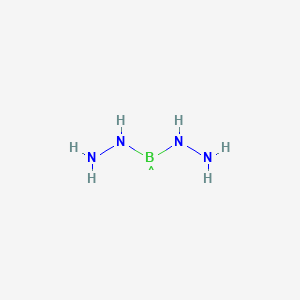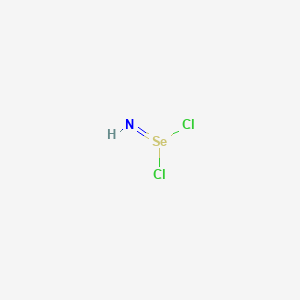
Selenimidous dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenimidous dichloride is an inorganic compound with the chemical formula SeCl₂. It is a selenium-based compound that forms red-brown solutions in ethers. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Selenimidous dichloride can be synthesized through several methods. One common method involves treating gray selenium with sulfuryl chloride (SO₂Cl₂). This reaction proceeds as follows: [ \text{Se} + \text{SO}_2\text{Cl}_2 \rightarrow \text{SeCl}_2 + \text{SO}_2 ]
Another method involves the reaction of selenium with chlorine gas at elevated temperatures. Industrial production methods often utilize these reactions due to their efficiency and scalability.
Chemical Reactions Analysis
Selenimidous dichloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form selenium dioxide (SeO₂).
Reduction: It can be reduced to elemental selenium.
Substitution: It reacts with organic compounds to form selenides.
Common reagents used in these reactions include oxidizing agents like nitric acid (HNO₃) and reducing agents like hydrogen gas (H₂). Major products formed from these reactions include selenium dioxide and various organoselenium compounds.
Scientific Research Applications
Selenimidous dichloride has several scientific research applications:
Chemistry: It is used in the synthesis of organoselenium compounds, which are important in organic synthesis and catalysis.
Biology: It is studied for its potential role in biological systems, particularly in the formation of selenoproteins.
Medicine: Research is ongoing into its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of specialized glasses and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of selenimidous dichloride involves its interaction with biological molecules. It can form adducts with thiol groups in proteins, leading to the formation of selenotrisulfide (S-Se-S) or selenenylsulfide (S-Se) bonds. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Selenimidous dichloride can be compared with other selenium-based compounds such as selenium dioxide (SeO₂) and selenium monochloride (Se₂Cl₂). While all these compounds contain selenium, they differ in their chemical properties and reactivity. For example, selenium dioxide is a common oxidizing agent, whereas selenium monochloride is used in the synthesis of other selenium compounds. This compound is unique in its ability to form stable adducts with organic molecules, making it particularly useful in organic synthesis and catalysis.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique chemical properties and reactivity make it a valuable tool for researchers and industrial chemists alike
Properties
CAS No. |
23594-81-2 |
|---|---|
Molecular Formula |
Cl2HNSe |
Molecular Weight |
164.89 g/mol |
InChI |
InChI=1S/Cl2HNSe/c1-4(2)3/h3H |
InChI Key |
FOSMTGVFEHJCHY-UHFFFAOYSA-N |
Canonical SMILES |
N=[Se](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(Methylstannyl)oxy]sulfinyl}oxidanide](/img/structure/B14691167.png)
![Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14691181.png)

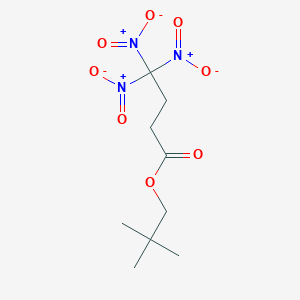
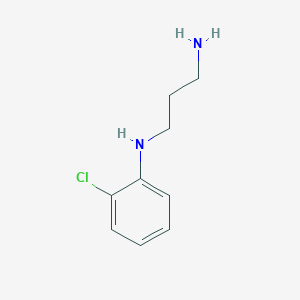
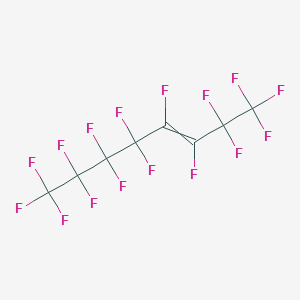
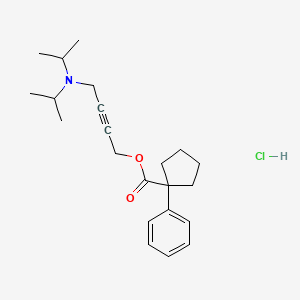
![N-[(1E)-2,2,2-Trichloroethylidene]propanamide](/img/structure/B14691254.png)
![[1,1'-Biphenyl]-4-carboxylic anhydride](/img/structure/B14691261.png)
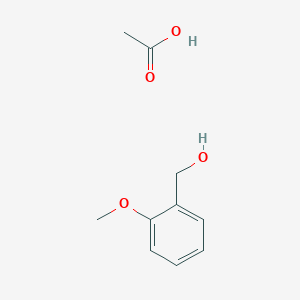
![(1E)-1-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)-N-(4-methylphenyl)propan-2-imine](/img/structure/B14691275.png)
![Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate](/img/structure/B14691280.png)

